Menatetrenone, also known as menaquinone-4, is a form of vitamin K2, classified as a naphthoquinone. Its molecular formula is , with a molar mass of approximately 444.66 g/mol. Menatetrenone is characterized by its unique structure, which includes a naphthalene ring with a series of conjugated double bonds and an isoprenyl side chain. This compound plays a crucial role in various biological processes, particularly in calcium metabolism and bone health.
Additionally, menatetrenone can participate in redox reactions due to its naphthoquinone structure, which allows it to act as an electron carrier in cellular processes.
Menatetrenone exhibits several biological activities:
Menatetrenone can be synthesized through various methods. A notable synthetic route involves:
This multi-step synthesis allows for the efficient production of menatetrenone while maintaining high purity.
Menatetrenone has several applications, particularly in medicine and nutrition:
Studies indicate that menatetrenone interacts with various biological pathways:
Furthermore, its bioavailability varies significantly compared to other forms of vitamin K, such as menaquinone-7, highlighting the importance of dosage and formulation in therapeutic applications .
Menatetrenone shares structural and functional similarities with other forms of vitamin K2 but exhibits unique properties that differentiate it from its counterparts. Below are some similar compounds:
Compound Name | Structural Characteristics | Unique Features |
---|---|---|
Menaquinone-7 | Longer isoprenyl side chain | Higher bioavailability; effective at lower doses |
Menadione | Shorter side chain; less complex structure | Primarily used as a precursor; lower activity |
Menaquinone-6 | Similar structure but shorter side chain | Less commonly studied; potential health benefits |
Menatetrenone's unique combination of structural features and biological activities makes it particularly effective for specific therapeutic applications related to bone health and cancer treatment.
UbiA prenyltransferase domain-containing protein 1 represents the key enzyme responsible for the final step in menatetrenone biosynthesis in vertebrate organisms [1] [2]. This enzyme catalyzes the prenylation of menadiol with geranylgeranyl pyrophosphate to form menaquinol-4, the reduced form of menatetrenone [1] [2]. UBIAD1 belongs to the membrane prenyltransferase family and possesses two characteristic conserved motifs with consensus sequences NDxxDxxxD and DxxxD, commonly referred to as the first and second aspartate-rich motifs, respectively [2].
The enzymatic properties of UBIAD1 demonstrate optimal activity under basic conditions at a pH between 8.5 and 9.0, with dithiothreitol concentrations of 0.1 mM or higher [2]. The enzyme exhibits substrate flexibility, recognizing geranyl pyrophosphate and farnesyl pyrophosphate as alternative side-chain sources for prenylation, although geranylgeranyl pyrophosphate remains the preferred substrate [2]. Functional characterization studies have identified four highly conserved domains essential for enzymatic activity: conserved domain I functions as a substrate recognition site, conserved domain II contains a redox domain with a CxxC motif, conserved domain III serves as a catalytic hinge region, and conserved domain IV acts as a binding site for magnesium ions and isoprenyl side chains [2].
The conversion of phylloquinone to menatetrenone proceeds through a well-characterized metabolic pathway that involves the complete removal of the phytyl side chain followed by prenylation with a geranylgeranyl moiety [3] [4] [5]. Studies using deuterium-labeled phylloquinone have definitively established that the phytyl side chain is entirely removed during the conversion process, with the geranylgeranyl side chain being derived from geranylgeranyl pyrophosphate rather than through modification of the original phytyl chain [3] [5].
This conversion occurs efficiently in germ-free animals, demonstrating that the process is independent of gut bacterial activity [3] [5]. The conversion is route-dependent, occurring after oral or enteral administration but not following parenteral administration, suggesting that the initial side-chain removal step takes place during intestinal absorption or in the liver via chylomicron remnant processing [3] [5]. Research has shown that tissues with high menatetrenone accumulation capacity can convert up to 90% of available phylloquinone into menatetrenone [6].
Menadione serves as the essential intermediate in the conversion of phylloquinone to menatetrenone, acting as the product of phytyl side chain removal and the substrate for subsequent prenylation [3] [4] [7]. Direct evidence for menadione's role as an intermediate comes from studies demonstrating its presence in urine and serum following oral phylloquinone administration [3] [7]. The appearance of menadione in biological fluids occurs rapidly, typically within one hour of phylloquinone intake, indicating efficient side-chain cleavage [7].
Cell culture studies have provided additional confirmation of menadione's intermediate role. While enterocytes cannot convert phylloquinone directly to menatetrenone, they readily convert menadione to menatetrenone when supplied with the former compound [8]. Similarly, various cell lines including kidney cells demonstrate the ability to convert menadione to menatetrenone, but lack the enzymatic capacity to cleave the phytyl side chain from phylloquinone [8].
The enzymatic mechanism responsible for phytyl side chain removal remains incompletely characterized, with the specific enzyme(s) involved yet to be definitively identified [3] [4]. Current evidence suggests that this reaction occurs primarily during intestinal absorption, with the liver potentially serving as an additional site of side-chain cleavage [3] [7]. The cleavage process appears to be an intrinsic metabolic activity of the body rather than a bacterial-mediated process, as demonstrated by its occurrence in germ-free animals [3].
The side-chain removal reaction must occur efficiently given the rapid appearance of menadione in urine following oral phylloquinone administration [7]. The enzymatic process appears to be highly selective for the phytyl side chain, as evidenced by the complete absence of phytyl-derived carbons in the resulting menatetrenone molecule [3] [5]. This selectivity suggests the involvement of specific enzymatic machinery capable of recognizing and cleaving the phytyl ester bond.
The reduction of menadione to menadiol represents a crucial step in menatetrenone biosynthesis, as UBIAD1 requires the hydroquinone form of menadione for efficient prenylation [9]. NAD(P)H quinone oxidoreductase 1 is the primary enzyme responsible for this two-electron reduction process [10]. NQO1 catalyzes the reduction of menadione using either NADH or NADPH as cofactors, with the enzyme exhibiting high affinity for menadione compared to other vitamin K forms [10].
The reduction reaction follows a substituted enzyme mechanism involving a tightly bound flavin adenine dinucleotide cofactor [11]. NQO1 first reduces the FAD cofactor using NAD(P)H, followed by the transfer of electrons to menadione, producing menadiol and regenerating the oxidized cofactor [11]. This two-electron reduction mechanism is advantageous as it avoids the formation of reactive semiquinone intermediates that could generate harmful reactive oxygen species [12] [11].
The final step in menatetrenone biosynthesis involves the prenylation of menadiol with geranylgeranyl pyrophosphate, catalyzed by UBIAD1 [1] [2]. This reaction requires the reduced form of menadione, as the hydroquinone provides the necessary electron density for nucleophilic attack on the electrophilic geranylgeranyl pyrophosphate substrate [9]. The prenylation occurs at the 3-position of the naphthoquinone ring, with the geranylgeranyl side chain being attached via an ether linkage [1].
The reaction mechanism involves the formation of a ternary complex between UBIAD1, menadiol, and geranylgeranyl pyrophosphate [2]. The enzyme's active site contains conserved aspartate residues that coordinate with magnesium ions, which are essential for geranylgeranyl pyrophosphate binding and catalysis [2]. Following prenylation, the resulting menaquinol-4 can be oxidized to menatetrenone, the stable quinone form that predominates in tissues [1].
The vitamin K cycle encompasses a series of oxidation-reduction reactions that maintain the availability of reduced vitamin K forms for γ-glutamyl carboxylase activity [13]. Menatetrenone participates in this cycle through its interconversion between quinone, hydroquinone, and epoxide forms [14] [15]. The cycle begins with the reduction of menatetrenone quinone to menaquinol-4 (hydroquinone), which serves as the active cofactor for γ-glutamyl carboxylase [13].
During the γ-carboxylation reaction, menaquinol-4 is oxidized to menatetrenone 2,3-epoxide concomitant with the carboxylation of glutamate residues in vitamin K-dependent proteins [16] [13]. This epoxide form is subsequently reduced back to the quinone by vitamin K epoxide reductase, completing the cycle [13]. The cyclic nature of these reactions allows for the efficient utilization of limited vitamin K reserves while maintaining continuous γ-carboxylation activity [13].
Vitamin K epoxide reductase catalyzes the reduction of menatetrenone 2,3-epoxide to menatetrenone quinone, representing a crucial step in the vitamin K cycle [17] [18]. VKOR is an integral endoplasmic reticulum membrane protein that spans the membrane three times, with its active site containing cysteines 132 and 135 located in the third transmembrane helix [18]. The enzyme demonstrates comparable activity toward phylloquinone and menatetrenone epoxides, but exhibits reduced activity with longer-chain menaquinones [19].
The reduction mechanism involves the formation of a disulfide bond between the active site cysteines during each catalytic cycle [18]. VKOR requires reducing equivalents from an unknown physiological reductant, with protein disulfide isomerase being proposed as a potential electron donor [20]. The enzyme is highly sensitive to warfarin inhibition, with the anticoagulant binding near the active site at tyrosine 139 [18]. This sensitivity forms the basis for warfarin's anticoagulant activity, as VKOR inhibition depletes reduced vitamin K forms necessary for coagulation factor synthesis [17].
γ-Glutamyl carboxylase represents the sole enzyme capable of utilizing vitamin K as a cofactor in humans, catalyzing the post-translational modification of specific glutamate residues to γ-carboxyglutamate [16] [21]. The enzyme demonstrates equivalent activity with menaquinol-4 and phylloquinone hydroquinone, indicating that menatetrenone can effectively support γ-carboxylation reactions [22]. GGCX is an integral endoplasmic reticulum membrane protein with transmembrane domains that create the vitamin K-binding pocket [21].
The carboxylation mechanism involves the simultaneous oxidation of menaquinol-4 and incorporation of carbon dioxide into glutamate residues [16]. Lysine 218 in GGCX mediates the oxidation of vitamin K hydroquinone, leading to the deprotonation of glutamate residues and the formation of γ-carboxyglutamate [21]. The reaction is strictly coupled, meaning that carboxylation can only proceed if vitamin K hydroquinone is simultaneously oxidized to the epoxide form [23]. This coupling ensures that γ-carboxylation activity is directly linked to vitamin K availability [22].
The biosynthetic pathways for menatetrenone involve multiple subcellular compartments, with different enzymatic steps occurring in distinct cellular locations [1] [2]. UBIAD1, the key enzyme in menatetrenone biosynthesis, is primarily localized to the endoplasmic reticulum under normal conditions but can translocate to the Golgi apparatus under specific circumstances [24]. This subcellular distribution is regulated by sterol levels and geranylgeraniol availability, with sterols promoting endoplasmic reticulum retention and geranylgeraniol facilitating Golgi translocation [24].
The reduction of menadione to menadiol occurs in the cytosol, where NAD(P)H quinone oxidoreductase 1 is localized [11]. This cytosolic location allows for efficient access to NAD(P)H cofactors and facilitates the subsequent transfer of menadiol to membrane-bound UBIAD1 [11]. The vitamin K cycle enzymes are predominantly localized to the endoplasmic reticulum, where γ-glutamyl carboxylase and vitamin K epoxide reductase coordinate the utilization and regeneration of vitamin K cofactors [18] [21].
Menatetrenone demonstrates remarkable tissue-specific accumulation patterns in vertebrate animals, with concentrations varying substantially between different organs [25] [6]. The highest concentrations are typically found in pancreas, salivary glands, and brain, where menatetrenone levels can exceed those of phylloquinone by 10-fold or more [25]. Bone and cartilaginous tissues also accumulate significant amounts of menatetrenone, reflecting its importance in bone metabolism [25].
In contrast, liver tissue contains relatively low levels of menatetrenone despite being the primary site of vitamin K-dependent coagulation factor synthesis [25]. Heart, kidney, and lung tissues demonstrate intermediate levels of menatetrenone accumulation [25]. These distribution patterns suggest that menatetrenone may serve tissue-specific functions beyond its role as a γ-carboxylase cofactor, particularly in extrahepatic tissues [25].
The capacity to convert phylloquinone to menatetrenone varies significantly among tissues, with some organs demonstrating remarkable efficiency in this conversion process [8]. Brain, pancreas, salivary glands, and reproductive tissues exhibit the highest conversion capacities, capable of transforming up to 90% of available phylloquinone into menatetrenone [8]. These tissues appear to possess robust enzymatic machinery for both menadione reduction and prenylation reactions [8].
Liver tissue demonstrates paradoxically low conversion efficiency despite its central role in vitamin K metabolism [8]. This apparent contradiction may reflect the liver's primary function in processing and distributing vitamin K forms rather than accumulating them for local use [8]. Kidney and lung tissues show moderate conversion capacities, suggesting intermediate levels of the necessary enzymatic activities [8].
Species-specific differences in menatetrenone biosynthesis and accumulation have been observed across vertebrate taxa, although the fundamental conversion pathway appears conserved [5] [6]. Rodent studies have provided the most comprehensive data on tissue distribution patterns, with mice and rats demonstrating similar accumulation profiles [5] [25]. Birds were among the first species in which phylloquinone to menatetrenone conversion was documented, establishing the evolutionary conservation of this pathway [7].
Human studies have confirmed the presence of menatetrenone in various tissues, although comprehensive distribution data remain limited [6]. The conversion efficiency in humans appears comparable to that observed in animal models, with similar tissue-specific patterns of accumulation [6]. Differences in dietary phylloquinone intake and gut microbiome composition may contribute to inter-individual variability in menatetrenone tissue levels [6].
Menatetrenone exhibits poor oral bioavailability, with less than 5% of an administered dose reaching systemic circulation [26] [27]. The absorption process is highly dependent on the presence of dietary fat, with high-fat meals increasing absorption by up to 6-fold compared to fasting conditions [27]. This lipophilic nature necessitates incorporation into mixed micelles for efficient intestinal absorption [27].
The absorption mechanism involves passive diffusion across the intestinal epithelium, with the compound being incorporated into chylomicrons for transport to the liver [27]. Peak plasma concentrations are typically achieved 2-6 hours after oral administration, with tablet formulations showing delayed absorption compared to capsule forms [26] [28]. The poor bioavailability is attributed to extensive first-pass metabolism and the compound's high lipophilicity, which limits dissolution in aqueous intestinal fluids [26].
Following absorption, menatetrenone demonstrates preferential uptake by specific tissues, with the highest concentrations achieved in pancreas, brain, and reproductive organs [25]. The tissue uptake process appears to be mediated by specific transport mechanisms rather than simple passive diffusion [25]. Lipoproteins, particularly low-density lipoproteins, serve as the primary transport vehicles for menatetrenone in circulation [29].
The distribution kinetics show rapid clearance from plasma with a half-life of 1-2 hours, accompanied by preferential accumulation in target tissues [26]. This rapid plasma clearance contrasts with the prolonged tissue retention, suggesting active uptake and retention mechanisms in specific organs [26]. The tissue-to-plasma ratios can exceed 100:1 in organs with high conversion capacity [25].
The detection of menatetrenone in serum presents significant analytical challenges due to its low concentrations and rapid clearance [30] [31]. Baseline serum levels in healthy individuals are typically below 2.2 ng/mL, with many individuals having concentrations below the detection limit of conventional assays [32]. High-performance liquid chromatography with mass spectrometric detection is required for reliable quantification, with detection limits ranging from 0.5 to 16 pg/mL depending on the analytical method [30] [31].
The serum concentrations show high inter-individual variability, even within the same dosing regimen [26]. This variability is attributed to differences in absorption, metabolism, and tissue uptake efficiency [26]. Unlike longer-chain menaquinones, menatetrenone does not produce sustained increases in serum levels following oral administration, reflecting its rapid tissue uptake and metabolism [32]. These detection limitations have important implications for monitoring therapeutic efficacy and assessing nutritional status [30].